Lipophilicity Differentiation: Predicted LogP Advantage of the 2,4-Dichlorobenzyl Oxime Ether Over Unsubstituted and Methyl-Substituted Analogs
The O-(2,4-dichlorobenzyl) substitution substantially increases predicted lipophilicity compared to the parent aldehyde and the unsubstituted oxime. The 6-bromo-1,3-benzodioxole-5-carboxaldehyde precursor has a measured logP of 1.99 [1]. In contrast, a closely related O-(2-fluorobenzyl)oxime analog of 6-bromo-1,3-benzodioxole-5-carbaldehyde has a predicted logP of 2.8 . The target 2,4-dichlorobenzyl oxime, bearing two chlorine atoms in place of one fluorine, is expected to exhibit even higher logP (estimated >3.0), enhancing membrane permeability and potentially improving blood-brain barrier penetration relative to less halogenated or unsubstituted oxime comparators . This differentiation is critical for applications requiring CNS penetration or intracellular target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP >3.0 (estimated based on 2,4-dichlorobenzyl contribution vs. 2-fluorobenzyl analog LogP 2.8) |
| Comparator Or Baseline | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde (LogP 1.99); O-(2-fluorobenzyl)oxime analog (LogP 2.8 predicted) |
| Quantified Difference | Target compound LogP estimated ≥3.0 vs. aldehyde LogP 1.99; ΔLogP ≈ +1.0 vs. aldehyde precursor |
| Conditions | Predicted logP values from Molinspiration or analogous computational tools; aldehyde logP measured (ACD/Labs) |
Why This Matters
Higher logP directly impacts membrane permeability and CNS availability, making the 2,4-dichlorobenzyl oxime the preferred choice when intracellular or brain-penetrant benzodioxole probes are required, as opposed to the more polar aldehyde or unsubstituted oxime.
- [1] Molbase. 6-Bromo-1,3-benzodioxole-5-carbaldehyde (CAS 15930-53-7). LogP: 1.9903, PSA: 35.53, Refractive Index: 1.65. View Source
